Inhibition Profile of 2-[(2,4-Difluorophenyl)methoxy]benzoic acid (CAS 926025-96-9) on Lipoxygenase Activity
The compound is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. However, a separate quantitative assay indicates that against human recombinant 5-lipoxygenase (5-LOX), the compound exhibits an IC50 value of >10,000 nM, which suggests weak inhibitory activity for this specific isoform [2]. This contrast in reported potency may reflect differences in the specific lipoxygenase isoform tested or assay conditions, and it directly informs experimental design for researchers investigating the arachidonic acid pathway.
| Evidence Dimension | Inhibition of human 5-lipoxygenase (5-LOX) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Nordihydroguaiaretic acid (NDGA) has an IC50 of 200 nM for 5-LOX |
| Quantified Difference | Target compound is at least 50-fold less potent than NDGA |
| Conditions | In vitro enzyme assay using human recombinant 5-LOX expressed in E. coli BL21(DE3) |
Why This Matters
This quantitative, albeit weak, potency data provides a clear benchmark for researchers needing a negative control or for comparing with more potent lipoxygenase inhibitors.
- [1] Medical University of Lublin. Record details for 2-[(2,4-Difluorophenyl)methoxy]benzoic acid. [cited 2026-04-16]. View Source
- [2] BindingDB. BDBM50591538 CHEMBL5205807. Inhibition of human recombinant 5-LOX. [cited 2026-04-16]. View Source
